molecular formula C14H11ClN2 B103296 1-Benzyl-2-chloro-1H-benzo[d]imidazole CAS No. 43181-78-8

1-Benzyl-2-chloro-1H-benzo[d]imidazole

Cat. No. B103296
CAS RN: 43181-78-8
M. Wt: 242.7 g/mol
InChI Key: PVLIRTAXXPPHCJ-UHFFFAOYSA-N
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Description

1-Benzyl-2-chloro-1H-benzo[d]imidazole is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole .


Synthesis Analysis

Recent advances in the synthesis of imidazoles have highlighted the importance of these heterocycles in a variety of applications . The synthesis of 1-Benzyl-2-chloro-1H-benzo[d]imidazole could involve similar methodologies, with an emphasis on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-2-chloro-1H-benzo[d]imidazole can be analyzed based on its parent structure, benzimidazole . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions involving 1-Benzyl-2-chloro-1H-benzo[d]imidazole could be similar to those of benzimidazole and its derivatives . These reactions could involve the formation of new bonds, functional group compatibility, and resultant substitution patterns around the ring .


Physical And Chemical Properties Analysis

1-Benzyl-2-chloro-1H-benzo[d]imidazole is a solid compound with a molecular weight of 242.71 . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Antimicrobial Applications

1-Benzyl-2-chloro-1H-benzo[d]imidazole derivatives have been explored for their potential as antimicrobial agents. The imidazole ring is a common feature in compounds with antimicrobial activity, and modifications to this core structure can lead to compounds with varying degrees of efficacy against bacteria and fungi . For instance, certain derivatives have shown promise in combating antibiotic-resistant strains, which is a significant concern in modern medicine.

Antitumor Activity

The compound has been utilized in the synthesis of molecules with antitumor properties. Researchers have synthesized derivatives of 1-Benzyl-2-chloro-1H-benzo[d]imidazole and evaluated their effectiveness against cancer cell lines, such as HeLa cells, using assays like the MTT assay to determine cell viability . These studies contribute to the development of new chemotherapeutic agents.

Drug Synthesis

In medicinal chemistry, 1-Benzyl-2-chloro-1H-benzo[d]imidazole serves as a key intermediate in the synthesis of various drugs. Its structure is integral to the formation of compounds with diverse pharmacological activities, including antibacterial, antiviral, and anti-inflammatory effects . The versatility of the imidazole ring makes it a valuable building block in drug design.

Biochemical Research

This compound plays a role in biochemical research, particularly in the study of enzyme inhibition and receptor binding. The imidazole moiety can mimic certain biological structures, allowing researchers to investigate the biochemical pathways and interactions at a molecular level .

Organic Synthesis

In organic chemistry, 1-Benzyl-2-chloro-1H-benzo[d]imidazole is used in the synthesis of complex organic molecules. It can act as a precursor for various organic reactions, leading to the creation of novel compounds with potential applications in different fields of chemistry .

Material Science

The imidazole derivatives are also being investigated for their applications in material science. Due to their stability and electronic properties, they can be used in the development of new materials for electronics and photonics .

Safety and Hazards

The safety information for 1-Benzyl-2-chloro-1H-benzo[d]imidazole indicates that it may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing hands thoroughly after handling .

Future Directions

The future directions for 1-Benzyl-2-chloro-1H-benzo[d]imidazole could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . This is due to the wide range of applications to which this important heterocycle is being deployed, such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

properties

IUPAC Name

1-benzyl-2-chlorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-14-16-12-8-4-5-9-13(12)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLIRTAXXPPHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396882
Record name 1-benzyl-2-chlorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-chloro-1H-benzo[d]imidazole

CAS RN

43181-78-8
Record name 1-benzyl-2-chlorobenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chlorobenzimidazole (100 g, 0.65 mol) in 500 ml of dimethylformamide (DMF) was added dropwise to a stirred suspension of 60% sodium hydride-mineral oil dispersion (28 g, 0.70 mol) in 500 ml of DMF. Mild intermittent cooling was required. After the addition was completed the mixture was stirred an additional 15 min and benzylbromide (82.6 g, 0.49 mol) was added dropwise with mild intermittent cooling. The reaction mixture was stirred an additional 1.5 h and 1 L of water was added. The mixture was extracted with benzene. The extract was dried (Na2SO4), concentrated and the residue crystallized from isopropyl ether to obtain 110 g (93%), mp 102°-105° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
82.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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